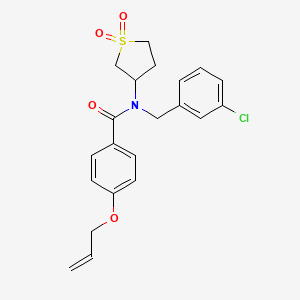
4-(allyloxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(allyloxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C21H22ClNO4S and its molecular weight is 419.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Allyloxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O2S2 |
| Molecular Weight | 387.92 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Provide InChI Key if available] |
Antitumor Activity
Recent studies have explored the antitumor potential of this compound through various in vitro and in vivo assays. The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
- HepG2 (liver cancer) : IC50 values indicated potent inhibition of cell proliferation.
- MCF-7 (breast cancer) : Notable reduction in cell viability was observed.
The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cell cycle and apoptosis. The compound is believed to induce apoptosis through:
- Cell Cycle Arrest : G2/M phase arrest was noted in treated cells.
- Promotion of Apoptosis : Increased markers of apoptosis were detected via flow cytometry.
Enzyme Inhibition Studies
The compound has shown promising results as an HDAC inhibitor. In vitro assays revealed selective inhibition against class I HDACs, particularly HDAC3, with an IC50 value comparable to established inhibitors like SAHA (suberoylanilide hydroxamic acid).
Case Studies
- In Vivo Efficacy : A xenograft model study demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups, showing a tumor growth inhibition (TGI) percentage exceeding 50%.
- Combination Therapy : When used in combination with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced anticancer activity, suggesting its potential in combination therapy protocols.
Summary of Findings
The biological activity of this compound indicates a multifaceted approach to cancer treatment through:
- Selective HDAC Inhibition
- Induction of Apoptosis
- Potential for Combination Therapies
These findings highlight the compound's relevance as a lead candidate for further development in cancer therapeutics.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4S/c1-2-11-27-20-8-6-17(7-9-20)21(24)23(19-10-12-28(25,26)15-19)14-16-4-3-5-18(22)13-16/h2-9,13,19H,1,10-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJQLNPVTUYWDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














